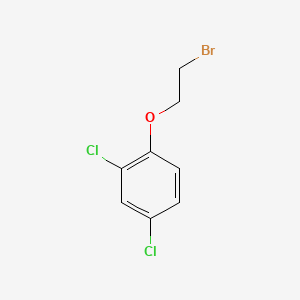

1-(2-溴乙氧基)-2,4-二氯苯

描述

Synthesis Analysis

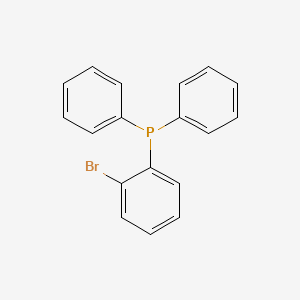

The synthesis of related organohalogen compounds, including bromo- and dichlorobenzene derivatives, has been explored through various methods. One effective approach involves the reaction of benzophenone with bromobenzyl phosphonic acid dimethyl ester, prepared via nucleophilic reaction, to create bromo-dichlorobenzene derivatives with specific electronic and structural characteristics (Zuo-qi, 2015). This method exemplifies the synthetic routes available for creating compounds with similar halogen arrangements.

Molecular Structure Analysis

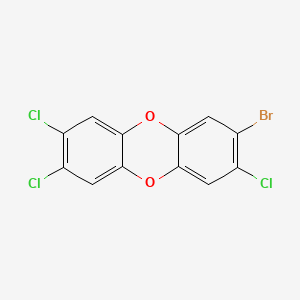

Investigations into the molecular structure of halogenated benzenes have revealed the impact of substituents on the electronic density and molecular geometry. For example, DFT calculations on 2-bromo-1, 4-dichlorobenzene showed significant insights into its molecular geometry, NMR properties, and electronic structure, highlighting the compound's nonlinear optical properties and quantum chemical descriptors (Vennila et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of bromo-dichlorobenzene derivatives have been explored, indicating a diverse range of chemical behaviors. For instance, 1-bromo-1-lithioethene, a structurally similar reagent, undergoes clean 1,2-addition with aldehydes and ketones, showcasing the potential chemical versatility of bromoethoxy-dichlorobenzene compounds (Novikov & Sampson, 2005).

Physical Properties Analysis

The study of physical properties, such as thermodynamic characteristics and solubility effects, provides insight into the behavior of bromo-dichlorobenzene derivatives under various conditions. For instance, the thermodynamic properties of 1-bromo-2,3-dichlorobenzene were determined, revealing correlations between standard heat capacity, entropy, and enthalpy changes with temperature, suggesting implications for the physical behavior of 1-(2-Bromoethoxy)-2,4-dichlorobenzene under similar conditions (Arivazhagan et al., 2013).

Chemical Properties Analysis

The chemical properties of halogenated benzene derivatives, including reactivity, electron-transfer characteristics, and nonlinear optical material potential, have been comprehensively analyzed. The detailed study of 1-bromo-2,3-dichlorobenzene highlighted its electron-transfer properties, reactivity sites, and potential as a nonlinear optical material due to its significant hyperpolarizability, which might parallel the chemical properties of 1-(2-Bromoethoxy)-2,4-dichlorobenzene (Arivazhagan et al., 2013).

科学研究应用

计算和光谱研究

对一个密切相关的化合物2-溴-1,4-二氯苯(BDB)进行了全面的计算和光谱研究。该研究涉及实验和理论振动研究、DFT分析和分子动力学模拟。这项研究对于理解类似溴乙氧基-二氯苯化合物(Vennila et al., 2018)的分子几何、电子密度、核磁共振和非线性光学性质具有重要意义。

光谱和结构分析

综合了解1-溴-2,3-二氯苯(BDCB)的电子和结构方面的方法,可以为类似化合物如1-(2-溴乙氧基)-2,4-二氯苯提供见解。该研究包括实验光谱带、理论计算和热力学性质分析。它揭示了结构与吸收光谱之间的关系,并突出了该化合物作为非线性光学材料的潜力(Arivazhagan et al., 2013)。

催化氧化研究

对不同过渡金属氧化物上1,2-二氯苯的催化氧化研究提供了相关见解,有助于研究1-(2-溴乙氧基)-2,4-二氯苯。这些研究有助于理解类似氯化合物在化学反应中的催化行为(Krishnamoorthy, Rivas, & Amiridis, 2000)。

催化转化研究

对沸石介孔材料上1,2-二氯苯的催化转化研究以及与其他催化剂如Pt/γ-Al2O3和Pt/Al-MCM-41的催化活性比较提供了宝贵信息。这样的研究对于理解1-(2-溴乙氧基)-2,4-二氯苯在类似反应中的催化行为和应用具有重要意义(Lee et al., 2010)。

高级氧化技术

对水中1,4-二氯苯在各种高级氧化技术(如光解和光催化)下降解效率的研究提供了关于类似化合物如1-(2-溴乙氧基)-2,4-二氯苯的降解和矿化的见解(Selli et al., 2008)。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.

未来方向

This involves discussing potential future research directions. For a chemical compound, this could involve potential applications, further studies into its properties, or the development of new synthesis methods.

属性

IUPAC Name |

1-(2-bromoethoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYZGSRLAGSENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219803 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

CAS RN |

6954-77-4 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)